(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester
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Overview
Description
(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester is a chemical compound with the molecular formula C9H18BrNO2 and a molecular weight of 252.15 g/mol . It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester typically involves the reaction of 3-bromo-1-methylpropylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control, which enhances yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium azide would yield the corresponding azide compound.
Hydrolysis: The major product is the corresponding carbamic acid.
Scientific Research Applications
(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The ester group can undergo hydrolysis, releasing the active carbamic acid, which can interact with various biological targets .
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-1-methylpropyl)carbamic acid tert-butyl ester
- (3-Iodo-1-methylpropyl)carbamic acid tert-butyl ester
- (3-Fluoro-1-methylpropyl)carbamic acid tert-butyl ester
Uniqueness
(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Biological Activity
(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester, with the chemical formula C8H16BrNO2 and CAS number 128412-15-7, is a carbamate compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies that highlight its pharmacological properties.
The synthesis of this compound typically involves the reaction of 3-bromo-1-methylpropylamine with tert-butyl chloroformate. The reaction conditions often include the use of organic solvents like dichloromethane and catalysts to enhance yield and purity.
The biological activity of this compound is primarily linked to its interaction with various molecular targets. It has been studied for its potential role as an inhibitor in enzymatic pathways, particularly those involving acetylcholinesterase (AChE) and other related enzymes.
Mechanism Insights
- Acetylcholinesterase Inhibition : AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit AChE can lead to increased levels of acetylcholine, which is beneficial for cognitive function.
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective effects by reducing oxidative stress in neuronal cells, potentially through the modulation of reactive oxygen species (ROS) production.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound, providing insights into its therapeutic potential.
Table 1: Summary of Key Studies
Case Study: Neuroprotective Effects
In a study examining the effects of this compound on neurodegeneration, researchers treated astrocyte cultures with amyloid-beta (Aβ) peptides. The results indicated a significant reduction in cell death and inflammatory markers such as TNF-α when exposed to the compound, highlighting its potential as a therapeutic agent for Alzheimer's disease .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for assessing its viability as a drug candidate. Initial findings suggest moderate absorption with a half-life conducive to therapeutic use; however, further studies are necessary to evaluate its toxicity profile thoroughly.
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Absorption | Moderate |
Half-life | 4 hours |
Bioavailability | ~30% |
Toxicity | Low (preliminary data) |
Properties
IUPAC Name |
tert-butyl N-(4-bromobutan-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLROSIRAEKEFNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCBr)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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